(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide
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Description
(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide is a useful research compound. Its molecular formula is C18H22N4O2S2 and its molecular weight is 390.52. The purity is usually 95%.
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Scientific Research Applications
MMP Inhibition and Potential Wound Healing
The compound's derivatives, particularly those incorporating the 4-thiazolidinone framework, have been explored for their efficacy in affecting the inflammatory/oxidative process, where MMPs play a critical role. These studies have found appreciable anti-inflammatory and potential wound healing effects, with specific derivatives demonstrating the ability to inhibit MMP-9 at nanomolar levels, indicating their potential in tissue repair and management of inflammatory conditions (Incerti et al., 2018).
Anticancer Activity
Research into the compound's derivatives has shown promising anticancer activities. Various synthesized 4-thiazolidinones with benzothiazole moieties have undergone antitumor screening, revealing significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines. This indicates the compound's derivatives as potential candidates for anticancer therapy (Havrylyuk et al., 2010).
Antimicrobial Efficacy
The derivatives of the compound have been evaluated for their antimicrobial properties against a range of bacterial and fungal species. This includes the synthesis of novel 4-thiazolidinones that have shown comparable activity with standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).
Anti-Inflammatory and Psychotropic Effects
Further studies have synthesized derivatives acting as agonists of benzodiazepine receptors, exhibiting considerable anticonvulsant activity in various tests. This suggests that benzodiazepine receptors are highly involved in the pharmacological properties of these novel compounds, indicating their potential for development into therapeutic agents with anti-inflammatory and psychotropic effects (Faizi et al., 2017).
Properties
IUPAC Name |
3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-20-9-11-21(12-10-20)19-16(23)7-8-22-17(24)15(26-18(22)25)13-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,23)/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHJPTMXNXMNAG-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.